BenchChemオンラインストアへようこそ!

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide (CAS 941965-66-8, PubChem CID is a fully synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class, which has been extensively investigated as a privileged scaffold for kinase inhibition, SHP2 allosteric modulation, and antiplasmodial activity. The compound has molecular formula C₁₇H₁₄FN₃O₂, molecular weight 311.31 g/mol, computed XLogP3 of 1.6, topological polar surface area 61.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C17H14FN3O2
Molecular Weight 311.31 g/mol
CAS No. 941965-66-8
Cat. No. B6495870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide
CAS941965-66-8
Molecular FormulaC17H14FN3O2
Molecular Weight311.31 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C)C=C1
InChIInChI=1S/C17H14FN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22)
InChIKeyKRDXIAKKQIDDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide (CAS 941965-66-8): Core Physicochemical & Structural Identity for Scientific Procurement


N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide (CAS 941965-66-8, PubChem CID 16835733) is a fully synthetic small molecule belonging to the pyrido[1,2-a]pyrimidin-4-one class, which has been extensively investigated as a privileged scaffold for kinase inhibition, SHP2 allosteric modulation, and antiplasmodial activity [1]. The compound has molecular formula C₁₇H₁₄FN₃O₂, molecular weight 311.31 g/mol, computed XLogP3 of 1.6, topological polar surface area 61.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [2]. First registered in PubChem in November 2007, this compound features a 4-fluorobenzamide moiety at the 3-position of the 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine core, a substitution pattern that distinguishes it from both non-fluorinated and regioisomeric fluorinated analogs within the same chemotype series [2].

Why N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide Cannot Be Generically Substituted by In-Class Analogs


Within the pyrido[1,2-a]pyrimidin-4-one benzamide series, subtle modifications to the benzamide ring substitution position, the methyl-group regiochemistry on the core, and the nature of the halogen substituent produce divergent physicochemical signatures that are highly likely to translate into distinct target-binding, solubility, permeability, and metabolic stability profiles . The 4-fluoro positional isomer (CAS 941965-66-8) differs from its 3-fluoro (CAS 941876-20-6) and 2-fluoro (CAS 941923-49-5) counterparts in computed LogP, electronic distribution, and hydrogen-bonding capacity, while the 2,7-dimethyl core distinguishes it from the 2,8-dimethyl regioisomer series . Furthermore, the unsubstituted benzamide parent (CAS 941923-55-3) lacks the electron-withdrawing fluorine atom, which is well-established in medicinal chemistry to modulate metabolic stability and target engagement through both inductive and conformational effects [1]. These structural distinctions mean that biological activity observed for one analog cannot be assumed for another without empirical verification, making compound-specific procurement essential for reproducible SAR studies, chemical probe validation, and lead optimization campaigns.

Quantitative Differentiation Evidence for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide vs. Closest Analogs


Fluorine Positional Isomer Differentiation: 4-Fluoro vs. 3-Fluoro vs. 2-Fluoro Benzamide – Computed Property Comparison

The 4-fluorobenzamide substitution on the target compound (CAS 941965-66-8) generates a distinct computed property profile relative to the 3-fluoro (CAS 941876-20-6) and 2-fluoro (CAS 941923-49-5) positional isomers, all sharing the identical 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine core. The para-fluoro orientation influences the molecular dipole, hydrogen-bond acceptor geometry, and overall lipophilicity differently than meta- or ortho-fluoro arrangements, which is expected to affect passive membrane permeability, CYP450 susceptibility, and target-binding complementarity. While direct comparative biological data for these three specific isomers are not publicly available in peer-reviewed literature, the well-established medicinal chemistry principle that fluorine positional isomerism can produce order-of-magnitude differences in potency, selectivity, and metabolic stability makes procurement of the specific 4-fluoro isomer essential for SAR integrity [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling Lead Optimization

Fluorine vs. Hydrogen SAR: Differentiation from Non-Fluorinated Parent Benzamide (CAS 941923-55-3)

The target compound incorporates a 4-fluorine atom on the benzamide ring, whereas the direct non-fluorinated analog (N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide, CAS 941923-55-3) bears an unsubstituted phenyl ring. Fluorine substitution at the para position is a well-precedented medicinal chemistry strategy to block CYP450-mediated oxidative metabolism at that site, modulate pKa of proximal functional groups, and enhance target-binding affinity through orthogonal dipolar and hydrophobic interactions [1]. The fluorine atom increases molecular weight by 18 Da (311.31 vs. 293.33 g/mol for the des-fluoro analog) and alters LogP by approximately +0.2 to +0.4 units. Although no published head-to-head metabolic stability or potency data exist for this exact pair, the general principle is supported by extensive fluoro-arene SAR literature demonstrating that para-fluorination frequently improves half-life in microsomal incubations by 2- to 10-fold while preserving or enhancing target potency [2].

Fluorine Chemistry Bioisosterism Drug Design Metabolic Stability

Core Methyl Regiochemistry: 2,7-Dimethyl vs. 2,8-Dimethyl Pyrido[1,2-a]pyrimidin-4-one Scaffold Differentiation

The target compound (CAS 941965-66-8) bears methyl groups at the 2- and 7-positions of the pyrido[1,2-a]pyrimidin-4-one core. A closely related analog series exists with the 2,8-dimethyl substitution pattern (e.g., N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide, available via ChemDiv) . The 7-methyl vs. 8-methyl positional difference places the methyl substituent on the pyridine ring at distinct positions relative to the bridgehead nitrogen, which can alter the shape, electrostatic potential surface, and binding-pocket complementarity of the scaffold . In the broader pyrido[1,2-a]pyrimidin-4-one literature, such methyl positional isomerism has been shown to impact kinase selectivity profiles; for example, in the SHP2 allosteric inhibitor series, the position of substituents on the pyridine ring of the pyrido[1,2-a]pyrimidin-4-one core directly influenced the interaction with the allosteric tunnel binding site [1]. While no direct comparative biochemical data exist for these two specific regioisomers, the precedent from related pyrido[1,2-a]pyrimidin-4-one series indicates that even single-methyl positional shifts can alter IC₅₀ values by >10-fold against specific kinase targets [1].

Regiochemistry Scaffold Hopping Kinase Inhibitor Design Binding Mode

Computed Drug-Likeness and Property Forecast vs. Bulkier Benzamide Analogs: Optimized Physicochemical Space for Probe Development

When benchmarked against bulkier benzamide analogs in the same 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine series, the target compound occupies a favorable physicochemical space. Compared with the 2,2-diphenylacetamide analog (CAS 941965-82-8, MW ~397.5) and the 2-iodobenzamide analog (CAS 946235-07-0, MW 419.2), the 4-fluorobenzamide compound has substantially lower molecular weight (311.31 g/mol), lower lipophilicity (XLogP3 1.6), and fewer rotatable bonds (2), placing it well within established oral drug-likeness criteria (Lipinski Rule of Five, Veber rules) [1]. The 4-fluoro substitution provides a favorable balance: sufficient lipophilicity for membrane penetration without the excessive hydrophobicity or molecular weight that can lead to poor aqueous solubility, high protein binding, and promiscuous off-target activity [2]. In contrast, the 2-iodobenzamide analog exceeds recommended molecular weight and lipophilicity thresholds, while the 2,2-diphenylacetamide analog introduces two additional aromatic rings that may increase the risk of CYP inhibition and hERG channel blockade [2]. The 3,5-dimethylbenzamide analog (CAS 942001-52-7) has comparable MW (321.4) but lacks the metabolic stabilization conferred by fluorine .

Drug-Likeness ADME Prediction Chemical Probe Criteria Physicochemical Optimization

Critical Transparency Note: Absence of Published Target-Specific Biological Potency Data for CAS 941965-66-8

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (conducted April 2026) did not identify any published biochemical IC₅₀, Kd, Ki, EC₅₀, or cell-based activity data for this specific compound (CAS 941965-66-8) against any defined molecular target [1]. The BindingDB entry for assay ID 1, entry 9406, which describes RBP4 binding (SPA) and RBP4-TTR interaction (HTRF) assays for 'Compound 65' and 'Compound 66,' does NOT correspond to this compound; those entries map to structurally distinct molecules from patent US10787453 [2]. The compound appears in the PubChem Substance database and is commercially available through screening library vendors (e.g., AKOS024626387, F2073-0525 identifiers) but without disclosed biological annotation [3]. Consequently, all differentiation claims in this guide rest on computed physicochemical properties, scaffold-level class inference from the pyrido[1,2-a]pyrimidin-4-one literature, and well-established medicinal chemistry principles—not on direct comparator biochemical data. Users should treat this compound as a structurally defined screening candidate requiring de novo biological profiling, rather than a pharmacologically validated chemical probe.

Data Gap Analysis Empirical Validation Required Procurement Risk Assessment

Recommended Application Scenarios for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide Based on Quantitative Differentiation Evidence


Fluorine Positional SAR Expansion in Pyrido[1,2-a]pyrimidin-4-one Kinase or Phosphatase Inhibitor Programs

For medicinal chemistry teams exploring the SAR of 3-benzamido-pyrido[1,2-a]pyrimidin-4-ones as kinase or phosphatase inhibitors (e.g., SHP2, FGFR, or novel targets identified through phenotypic screening), this compound serves as the para-fluoro reference point in a systematic fluorine-walk series. It should be procured alongside the 3-fluoro (CAS 941876-20-6) and 2-fluoro (CAS 941923-49-5) isomers to enable matched-pair analysis of fluorine positional effects on potency, selectivity, and ADME properties. The favorable computed drug-likeness profile (MW 311.31, XLogP3 1.6, only 2 rotatable bonds) positions this compound as the most developable starting point within the fluoro-benzamide sub-series [1].

Chemical Probe Candidate with Optimized Physicochemical Space for Cellular Target Engagement Studies

When selecting a compound from the 2,7-dimethyl-pyrido[1,2-a]pyrimidin-4-one benzamide library for cellular proof-of-concept experiments, the 4-fluorobenzamide analog presents the most balanced physicochemical profile. Compared with the 2,2-diphenylacetamide analog (CAS 941965-82-8, MW ~397.5, higher LogP) and the 2-iodobenzamide analog (CAS 946235-07-0, MW 419.2), this compound's lower molecular weight and lipophilicity predict superior aqueous solubility and reduced non-specific protein binding—critical attributes for clean cellular assay interpretation and reliable SAR readouts [2].

Scaffold-Hopping and Core Regiochemistry Comparison in Allosteric Inhibitor Design

For structure-based drug design campaigns targeting allosteric pockets (e.g., the SHP2 tunnel binding site, where pyrido[1,2-a]pyrimidin-4-ones have demonstrated nanomolar inhibitory activity), this 2,7-dimethyl regioisomer provides a distinct vector for substituent growth compared with the 2,8-dimethyl scaffold series [3]. The 7-methyl substituent's para relationship to the bridgehead nitrogen creates a different exit vector for growing toward solvent-exposed or hydrophobic regions of the binding pocket, offering a complementary approach to the 2,8-series for exploring chemical space around the allosteric site.

Fluorine-Mediated Metabolic Stabilization Hypothesis Testing in Lead Optimization

For DMPK scientists investigating the impact of para-fluorination on the metabolic stability of pyrido[1,2-a]pyrimidin-4-one benzamides, the 4-fluoro compound should be tested head-to-head against the non-fluorinated parent benzamide (CAS 941923-55-3) in microsomal or hepatocyte stability assays. The fluorine atom at the para position is predicted to block a primary site of CYP450-mediated aromatic hydroxylation, with the potential to extend in vitro half-life by 2- to 10-fold based on extensive precedent in fluoro-arene medicinal chemistry [4]. This direct comparison can validate or refute the metabolic stabilization hypothesis for this specific scaffold.

Quote Request

Request a Quote for N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.